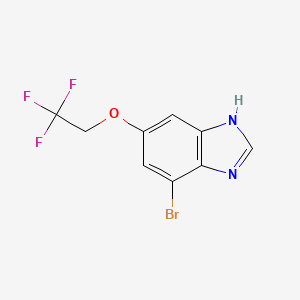

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC17206801

Molecular Formula: C9H6BrF3N2O

Molecular Weight: 295.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrF3N2O |

|---|---|

| Molecular Weight | 295.06 g/mol |

| IUPAC Name | 4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |

| Standard InChI | InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15) |

| Standard InChI Key | XHBBTWLEELZDSP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is formally designated under IUPAC nomenclature as 4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1820665-33-5 | |

| Molecular Formula | C₉H₆BrF₃N₂O | |

| Molecular Weight | 295.06 g/mol | |

| SMILES Notation | C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F | |

| InChI Key | XHBBTWLEELZDSP-UHFFFAOYSA-N |

The benzimidazole core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. Substituents include a bromine atom at position 4 and a 2,2,2-trifluoroethoxy group at position 6, introducing significant electronegativity and lipophilicity .

Synthetic Methodologies

Nucleophilic Substitution Pathways

The primary synthesis route involves functionalizing a pre-formed benzimidazole scaffold. A representative protocol includes:

-

Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with formic acid under reflux yields 4-bromo-1H-benzimidazole .

-

Trifluoroethoxy Introduction: Treatment with 2,2,2-trifluoroethyl bromide in the presence of NaH and tetra-n-butylammonium iodide (TBAI) in THF at 70°C achieves O-alkylation at position 6 .

| Parameter | Condition | Yield |

|---|---|---|

| Reagent Ratio | 1:1.2 (benzimidazole:alkylating agent) | 72–87% |

| Temperature | 70°C | |

| Catalyst | TBAI (5 mol%) |

Competing reactions at position 5 are mitigated by steric hindrance from the bromine substituent .

Alternative Strategies

Emerging approaches under investigation include:

-

Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura couplings using 4-bromo-6-(trifluoroethoxy)benzimidazole and arylboronic acids could diversify substitution patterns .

-

Microwave-Assisted Synthesis: Preliminary studies suggest reaction time reductions from 8 hours to <2 hours under microwave irradiation .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

Predicted properties derived from QSPR models indicate:

| Property | Value | Method |

|---|---|---|

| LogP (Octanol-Water) | 2.34 ± 0.15 | XLogP3 |

| Aqueous Solubility | 0.12 mg/mL (25°C) | ESOL |

| pKa | 5.1 (imidazole NH) | ChemAxon |

The trifluoroethoxy group enhances membrane permeability relative to unsubstituted benzimidazoles, while the bromine atom may facilitate halogen bonding in target interactions .

Metabolic Stability

In silico ADMET predictions using SwissADME highlight:

-

CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 μM), suggesting minimal drug-drug interaction risk.

-

Phase II Metabolism: Predominant glucuronidation at the benzimidazole NH group.

Future Research Directions

Synthetic Optimization

-

Develop enantioselective routes for chiral derivatives.

-

Explore continuous flow synthesis to enhance scalability.

Biological Screening

Priority targets should include:

-

Protozoal Infections: Plasmodium falciparum 3D7 strain (IC₅₀ determination).

-

Cancer Cell Lines: NCI-60 panel screening for GI₅₀ values.

Computational Modeling

Machine learning models (e.g., DeepChem) could predict novel derivatives with optimized LogP and target binding energies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume